4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)morpholine
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Overview
Description
“4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)morpholine” is a complex organic compound that features a morpholine ring, a piperidine ring, and a pyrimidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)morpholine” typically involves multiple steps:
Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-methylpyrimidine.
Attachment to Piperidine: The pyrimidine derivative is then reacted with piperidine under conditions that facilitate the formation of the ether linkage.
Sulfonylation: The piperidine derivative is sulfonylated using a sulfonyl chloride reagent.
Morpholine Introduction: Finally, the sulfonylated intermediate is reacted with morpholine to yield the target compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or morpholine rings.
Reduction: Reduction reactions could target the sulfonyl group or the pyrimidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrimidine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. They may interact with specific proteins or nucleic acids.
Medicine
In medicinal chemistry, such compounds are often explored for their therapeutic potential. They may exhibit activity against certain diseases or conditions, such as cancer, infections, or neurological disorders.
Industry
Industrially, these compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of “4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)morpholine” would depend on its specific biological target. Generally, such compounds may:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site or allosteric sites.
Interact with Receptors: Modulate receptor activity by acting as agonists or antagonists.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell function or behavior.
Comparison with Similar Compounds
Similar Compounds
- **4-((4-(Pyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)morpholine
- **4-((4-(2-Methylpyrimidin-5-yl)oxy)piperidin-1-yl)sulfonyl)morpholine
Uniqueness
The uniqueness of “4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)morpholine” lies in its specific substitution pattern and the presence of the 2-methyl group on the pyrimidine ring. This can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4S/c1-12-15-5-2-14(16-12)22-13-3-6-17(7-4-13)23(19,20)18-8-10-21-11-9-18/h2,5,13H,3-4,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQKHYGYNNOUIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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